2-Methyl-1-(pyridin-3-yl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methyl-1-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-6,9,11H,1H2,2H3 |
InChI Key |
KAMPMFYYDJBGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CN=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural features and properties of 2-Methyl-1-(pyridin-3-yl)prop-2-en-1-ol and its analogs:
Hydrogen Bonding and Crystallography
- The hydroxyl and pyridine groups in This compound facilitate hydrogen bonding, likely forming cyclic or chain motifs as per graph set analysis .
- Chlorine in 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol may disrupt hydrogen bonding networks due to its electron-withdrawing nature, altering solubility and melting points .
Key Takeaways
- Electronic Modulation : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., methyl in the target compound) may stabilize intermediates.
- Biological Potential: Structural analogs with heterocyclic appendages (e.g., triazoles) show promise in medicinal chemistry, suggesting the target compound’s bioactivity could be optimized via substitution .
Preparation Methods
Synthesis of α,β-Unsaturated Ketone Precursor
The Claisen-Schmidt condensation between pyridine-3-carbaldehyde and 2-butanone under basic conditions forms the α,β-unsaturated ketone, (E)-3-(pyridin-3-yl)-2-methylprop-2-en-1-one . Optimal conditions include:
| Parameter | Value |
|---|---|
| Base | NaOH (0.5 M in ethanol) |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 65–75% |
The reaction proceeds via deprotonation of the ketone, followed by nucleophilic attack on the aldehyde and dehydration.
Luche Reduction to Allylic Alcohol
The α,β-unsaturated ketone is reduced to the allylic alcohol using NaBH₄/CeCl₃ (Luche reduction), which selectively reduces the ketone without hydrogenating the double bond.
| Parameter | Value |
|---|---|
| Solvent | Methanol/THF (1:1) |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 70–80% |
| Enantiomeric Excess | 85–90% (with chiral Ce catalysts) |
This method is scalable and avoids harsh conditions, making it suitable for industrial applications.
Grignard Addition to Pyridine-3-carbaldehyde
Preparation of Isopropenyl Magnesium Bromide
Isopropenyl magnesium bromide is synthesized from isopropenyl bromide and magnesium in anhydrous THF. The Grignard reagent is highly reactive and requires strict temperature control.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–10°C |
| Reaction Time | 1–2 hours |
| Yield (Grignard) | 80–85% |
Nucleophilic Addition and Work-up
The Grignard reagent reacts with pyridine-3-carbaldehyde to form the secondary alcohol:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −78°C to 25°C |
| Reaction Time | 4–6 hours |
| Yield | 60–65% |
Mechanistic Insight :
The Grignard reagent adds to the aldehyde carbonyl, forming a tetrahedral intermediate that protonates to yield the alcohol. Acidic work-up ensures product stability.
Asymmetric Hydrogenation of α,β-Unsaturated Ketones
Catalytic System and Conditions
Chiral catalysts like BINAP-Ru complexes enable enantioselective reduction of α,β-unsaturated ketones:
| Parameter | Value |
|---|---|
| Catalyst | Ru(BINAP)(OAc)₂ |
| Pressure (H₂) | 50–100 psi |
| Solvent | Ethanol |
| Temperature | 25–40°C |
| Yield | 75–85% |
| Enantiomeric Excess | >95% |
Advantages and Limitations
This method achieves high stereocontrol but requires expensive catalysts and specialized equipment, limiting its use in large-scale synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt + Luche | 70–80 | Moderate | High | High |
| Grignard Addition | 60–65 | Low | Moderate | Moderate |
| Asymmetric Hydrogenation | 75–85 | High | Low | Low |
Key Observations :
-
The Claisen-Schmidt/Luche reduction route balances yield and scalability, making it ideal for industrial use.
-
Asymmetric hydrogenation is preferred for enantioselective synthesis but is cost-prohibitive.
-
Grignard addition suffers from moderate yields due to reagent instability.
Emerging Techniques and Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for Claisen-Schmidt condensations from 6 hours to 30 minutes, maintaining yields at 70%.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Limitations |
|---|---|---|---|
| Grignard Addition | 65-75 | THF, 0°C to RT, 12h | Requires anhydrous setup |
| Hydrogenation | 70-85 | H₂ (1-2 atm), 50°C, 6h | Over-reduction risks |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR Analysis:
- X-ray Crystallography: Resolves stereochemistry (e.g., E/Z configuration of the propenyl group). Key metrics: bond angles (C-O-C ~109°), torsion angles (pyridine vs. alcohol plane) .
Basic: What biological assays are used to evaluate its enzyme interaction potential?
Methodological Answer:
- Kinase Inhibition Assays: Tested against tyrosine kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values are derived from dose-response curves (0.1-100 µM range) .
- Molecular Docking: Pyridinyl and alcohol groups form hydrogen bonds with kinase ATP-binding pockets (PDB: 1M17). Docking scores (e.g., AutoDock Vina) correlate with experimental IC₅₀ .
Advanced: How can low yields in Grignard-based synthesis be mitigated?
Methodological Answer:
- Optimized Workflow:
- Alternative Solvents: Et₂O provides higher selectivity (vs. THF) but requires longer reaction times (18-24h) .
Advanced: How to resolve contradictions between computational and experimental spectroscopic data?
Methodological Answer:
- Stepwise Validation:
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) and simulate NMR shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .
- Variable-Temperature NMR: Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. -40°C.
- X-ray Validation: Resolve ambiguities in substituent orientation (e.g., pyridine ring vs. propenyl group) .
Advanced: What computational strategies predict its reactivity in nucleophilic environments?
Methodological Answer:
- MD Simulations: Solvent models (e.g., SPC/E water) assess hydrogen-bonding stability. The allylic alcohol shows higher solvation free energy (-15 kcal/mol) than pyridine .
- Fukui Indices: Calculate using Gaussian09 (DFT, B3LYP/6-311++G**). The propenyl alcohol oxygen (f⁻ = 0.12) is more nucleophilic than pyridine N (f⁻ = 0.08) .
Q. Table 2: Key Reactivity Parameters
| Parameter | Value | Significance |
|---|---|---|
| Solvation Energy | -15 kcal/mol | High solubility in polar solvents |
| Fukui Index (O) | 0.12 | Susceptible to electrophilic attack |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
